![molecular formula C10H25NOSi B148422 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine CAS No. 245660-15-5](/img/structure/B148422.png)
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine
Overview
Description
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is a chemical compound with the CAS Number: 245660-15-5 . It is also known as "4-{[tert-butyl(dimethyl)silyl]oxy}-1-butanamine" . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .
Molecular Structure Analysis
The molecular formula of this compound is C10H25NOSi . The InChI Code is 1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 . The molecular weight is 203.4 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of Racemic Compounds
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is used as a reactant in the synthesis of various racemic compounds . Racemic compounds are mixtures of two enantiomers, which are molecules that are mirror images of each other. This process is crucial in the field of pharmaceuticals, where the biological activity of a molecule can depend on its specific orientation.
Biotinylation of Azamacrocycles
This compound is also used for the biotinylation of azamacrocycles . Biotinylation is a process where biotin is attached to proteins and other macromolecules. This process is often used in various biological techniques such as immunoassays, cell sorting, and protein purification.
Synthesis of (+)-Ambruticin
It’s used as an important reagent in the total synthesis of (+)-ambruticin . Ambruticin is a polyketide natural product with antifungal properties.
Synthesis of (−)-Laulimalide
This compound plays a role in the synthesis of (−)-laulimalide . Laulimalide is a marine natural product that has been found to have potent microtubule-stabilizing activity, making it a potential candidate for the development of cancer therapeutics.
Synthesis of (−)-Salinosporamide A
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is used in the synthesis of (−)-salinosporamide A . Salinosporamide A is a potent proteasome inhibitor and is currently being investigated as a potential anti-cancer drug.
Synthesis of (+)-Leucascandrolide A
This compound is also used in the synthesis of (+)-leucascandrolide A . Leucascandrolide A is a natural product derived from marine sources and has been found to have potent cytotoxic activity.
Safety And Hazards
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRNKRBIRBDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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